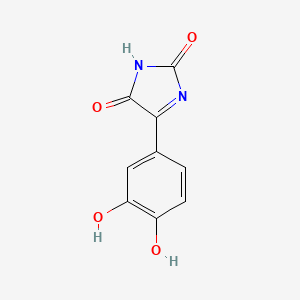

5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione

Description

Properties

CAS No. |

90418-78-3 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

5-(3,4-dihydroxyphenyl)imidazole-2,4-dione |

InChI |

InChI=1S/C9H6N2O4/c12-5-2-1-4(3-6(5)13)7-8(14)11-9(15)10-7/h1-3,12-13H,(H,11,14,15) |

InChI Key |

IKYLTHWLZQKSSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=O)NC2=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione

General Synthetic Strategy

The synthesis of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione typically involves two key steps:

Step 1: Formation of the imidazolidine-2,4-dione (hydantoin) core

This is commonly achieved by the condensation of urea or substituted ureas with α-halo acids or their derivatives under controlled conditions. The cyclization leads to the imidazolidine-2,4-dione ring system.Step 2: Introduction of the 3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene substituent at the 5-position

This step involves the condensation of the hydantoin core with a suitable cyclohexadienone or quinonoid precursor, often via Knoevenagel-type condensation or aldol condensation reactions, to form the conjugated ylidene linkage.

Specific Synthetic Routes

Condensation of Hydantoin with 3-Hydroxy-4-oxocyclohexadienyl Precursors

- The hydantoin nucleus is reacted with 3-hydroxy-4-oxocyclohexa-2,5-dien-1-one derivatives under basic or acidic catalysis.

- The reaction conditions typically involve reflux in polar solvents such as ethanol or methanol, sometimes with catalytic amounts of piperidine or ammonium acetate to facilitate the condensation.

- The product precipitates out or is isolated by extraction and purified by recrystallization or chromatography.

Alternative Synthesis via Oxidative Coupling

- Some methods employ oxidative coupling of hydantoin derivatives with phenolic compounds that can be converted in situ to the 3-hydroxy-4-oxocyclohexadienyl moiety.

- Oxidants such as silver oxide or ceric ammonium nitrate (CAN) are used to generate the quinonoid intermediate, which then couples with the hydantoin at the 5-position.

Reaction Conditions and Yields

| Method | Reagents/Conditions | Solvent | Catalyst/Promoter | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel condensation | Hydantoin + 3-hydroxy-4-oxocyclohexadienone | Ethanol | Piperidine, reflux | 65-80 | Mild conditions, good selectivity |

| Oxidative coupling | Hydantoin + phenol + oxidant (Ag2O, CAN) | Acetonitrile | Silver oxide or CAN | 50-70 | Requires careful control of oxidation |

| Direct condensation with aldehyde | Hydantoin + substituted benzaldehyde | Methanol | Ammonium acetate | 60-75 | Alternative route, moderate yields |

Research Findings and Analytical Data

Characterization of the Compound

-

- NMR (1H and 13C): Signals corresponding to the hydantoin ring protons and carbons, along with characteristic signals for the cyclohexadienylidene moiety, including downfield shifts for the hydroxy and oxo groups.

- IR Spectroscopy: Strong absorption bands for carbonyl groups (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with the molecular formula C9H6N2O4 (for the parent compound).

Purity and Stability:

The compound is stable under ambient conditions and can be purified by recrystallization from ethanol or ethyl acetate.

Biological and Chemical Activity Correlation

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Typical Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Hydantoin + cyclohexadienone | Condensation | Reflux in ethanol, base | 65-80 | Simple, high selectivity | Requires pure starting materials |

| Oxidative Coupling | Hydantoin + phenol + oxidant | Oxidative coupling | Room temp to reflux | 50-70 | Direct formation of quinonoid | Sensitive to over-oxidation |

| Direct Aldehyde Condensation | Hydantoin + substituted benzaldehyde | Condensation | Methanol, ammonium acetate | 60-75 | Mild, versatile | Moderate yields |

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the oxocyclohexa-dienylidene moiety to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxy and oxo groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced cyclohexadiene derivatives, and various substituted imidazolidine-dione compounds .

Scientific Research Applications

5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(Z)-5-(4-Hydroxybenzylidene)-imidazolidine-2,4-dione (Compound 1)

This analog, isolated from the Red Sea sponge Hemimycale arabica, shares the imidazolidine-2,4-dione core but substitutes the cyclohexadienylidene group with a 4-hydroxybenzylidene moiety. The benzylidene substituent confers planar aromaticity, enhancing interactions with biological targets. Both compounds likely exhibit antiproliferative activity, though the cyclohexadienylidene group in the target compound may introduce steric or electronic differences affecting potency or selectivity .

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione (CAS 2420-17-9)

With a similarity score of 0.79 to the target compound, this analog replaces the cyclohexadienylidene system with a 4-hydroxyphenyl group.

Cyclopropyl-Substituted Imidazolidine-2,4-dione Derivatives

A patented compound, (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione, demonstrates how alkyl and aryl substituents (e.g., cyclopropyl, fluorophenyl) can optimize pharmacokinetics. The target compound’s cyclohexadienylidene group may offer distinct solid-state properties or metabolic stability compared to this derivative .

Table 1: Structural Comparison of Key Analogs

Physical and Chemical Properties

- Melting Points : Analogs like Compound 13c and 14 exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s conjugated system may further increase thermal stability .

- Solubility: The hydroxyl group in the target compound and its analogs (e.g., 5-(4-hydroxyphenyl)imidazolidine-2,4-dione) likely improves aqueous solubility compared to nonpolar derivatives like the cyclopropyl-patented compound .

Biological Activity

5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 208.18 g/mol |

| Density | 1.427 g/cm³ |

| Boiling Point | 755.6 °C at 760 mmHg |

| Flash Point | 410.8 °C |

Synthesis

The synthesis of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions to yield the desired imidazolidine derivative. The specific synthetic pathway can influence the yield and purity of the product.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives related to this compound. For instance, a study evaluated various imidazolidinedione derivatives for their activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited significant antiplasmodial activity with IC50 values ranging from 2424.15 to 5648.07 ng/mL against resistant strains . Importantly, these compounds demonstrated low toxicity to human erythrocytes, making them promising candidates for further development as antimalarial agents.

Cytotoxicity Assays

Cytotoxicity assessments using the MTT assay revealed that while some derivatives exhibited effective inhibition of P. falciparum, they also maintained a low hemolytic profile. For example, compound (5) caused minimal hemolysis at concentrations corresponding to multiple times the IC50 values for P. falciparum, indicating a favorable safety margin for potential therapeutic applications .

Case Studies

- Study on Antiplasmodial Activity : A systematic evaluation of several imidazolidinedione derivatives showed that modifications in the molecular structure significantly affected their biological activity against P. falciparum. The presence of hydroxyl groups and specific carbon chain lengths were crucial for enhancing antimalarial efficacy .

- Cytotoxicity Profile : In vitro studies demonstrated that derivatives maintained low toxicity levels while effectively inhibiting malaria parasite growth, suggesting a dual benefit in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.